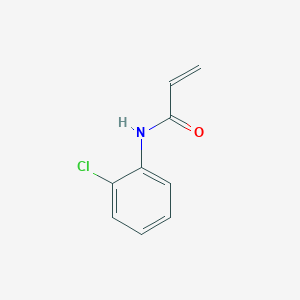
N-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chlorophenyl)acrylamide” is a chemical compound . It is an acrylamide derivative . Acrylamide derivatives have been used as corrosion inhibitors for carbon steel in hydrochloric acid solution .
Synthesis Analysis
The synthesis of acrylamide derivatives has been studied . Two new acrylamide derivatives were prepared, namely: “N- (bis (2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) and N- ( (2-hydroxyethyl) carbamothioyl) acrylamide (HCA)” . Their chemical structures were analyzed and confirmed using IR and 1H NMR .Molecular Structure Analysis
The molecular formula of “this compound” is C9H8ClNO . Its average mass is 181.619 Da and its monoisotopic mass is 181.029449 Da .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .科学的研究の応用
Insecticidal Applications
- Synthesis of Novel Phenoxyacetamide Derivatives: N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which are structurally similar to N-(2-chlorophenyl)acrylamide, have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These derivatives exhibited significant insecticidal properties (Rashid et al., 2021).
Industrial and Laboratory Applications
- Use in Polymer Synthesis: Acrylamide, including derivatives like this compound, is widely used in synthesizing polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein separation by electrophoresis (Friedman, 2003).
Bioengineering Applications
- Cell Detachment from Polyacrylamide: Poly(N-isopropyl acrylamide), derived from acrylamide monomers, is used in bioengineering for the nondestructive release of biological cells and proteins. This has applications in studying the extracellular matrix, tissue transplantation, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).
Corrosion Inhibition
- Synthesis and Characterization for Corrosion Inhibitors: Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been synthesized and tested as corrosion inhibitors in nitric acid solutions of copper. They exhibited effective corrosion inhibition properties (Abu-Rayyan et al., 2022).
Polymerization and Material Science
- Homopolymerization Studies: Radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a compound similar to this compound, indicates potential applications in enhanced oil recovery and as a hydrophobic monomer in polyacrylamide production (Huang et al., 2019).
Acrylamide Research and Health Perspectives
- Neurotoxicity Research: Studies on acrylamide, including its derivatives, focus on understanding its neurotoxic effects. This is crucial for assessing occupational hazards and environmental health concerns (LoPachin, 2004).
作用機序
Target of Action
N-(2-chlorophenyl)acrylamide, also known as N-(2-chlorophenyl)prop-2-enamide, is a chemical compound with the molecular formula C9H8ClNO Acrylamides are known to interact with various biological targets, including enzymes and proteins, affecting their function and leading to various biological effects .
Mode of Action
Acrylamides, in general, are known to form covalent bonds with the amino acid cysteine in proteins, leading to protein dysfunction . This interaction can lead to changes in cellular processes, potentially affecting cell growth and survival .
Biochemical Pathways
While specific biochemical pathways affected by this compound are not clearly defined, acrylamide metabolism involves two main pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide. The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of various metabolites .
Pharmacokinetics
Acrylamides are generally known to be rapidly absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Acrylamides have been shown to inhibit certain enzymes, leading to potential neurotoxic, genotoxic, and carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acrylamides can be released into the environment due to industrial use and can contaminate water supplies. In water, acrylamide degradation occurs through bacterial action, using acrylamide as a nitrogen and carbon source . The degradation rate depends on water conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMHPLCGCWUMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B2903461.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)
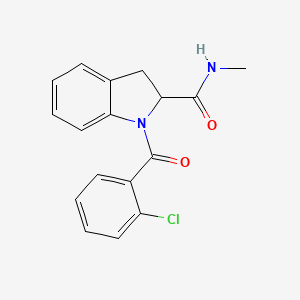
![Methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)
![Ethyl 2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)
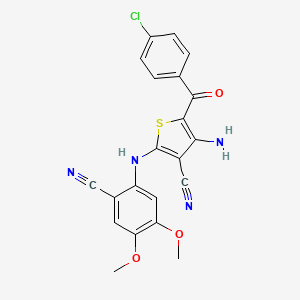
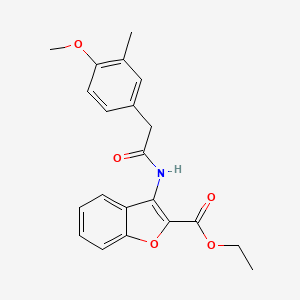
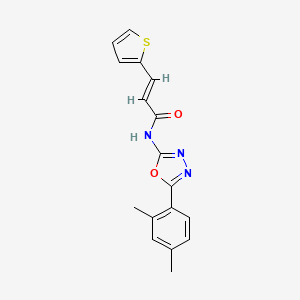
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2903471.png)
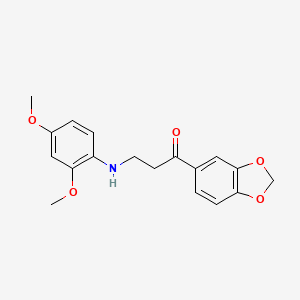

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2903476.png)
![2-(Benzo[b]thiophen-3-yl)ethanol](/img/structure/B2903477.png)
![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2903484.png)
